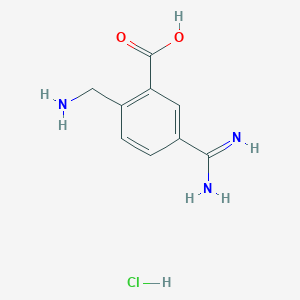
(S)-2-Amino-3-(5-(4-fluorobenzyl)-1H-imidazol-4-YL)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Amino-3-(5-(4-fluorobenzyl)-1H-imidazol-4-YL)propanoic acid is a complex organic compound that features an amino acid backbone with a substituted imidazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(5-(4-fluorobenzyl)-1H-imidazol-4-YL)propanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring is synthesized through a condensation reaction involving glyoxal, ammonia, and formaldehyde.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction using 4-fluorobenzyl bromide.
Amino Acid Backbone Construction: The amino acid backbone is constructed through a Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
化学反应分析
Types of Reactions
(S)-2-Amino-3-(5-(4-fluorobenzyl)-1H-imidazol-4-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The imidazole ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride and electrophilic substitution using bromine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Introduction of various functional groups onto the imidazole ring.
科学研究应用
(S)-2-Amino-3-(5-(4-fluorobenzyl)-1H-imidazol-4-YL)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials with specific chemical properties.
作用机制
The mechanism of action of (S)-2-Amino-3-(5-(4-fluorobenzyl)-1H-imidazol-4-YL)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by mimicking the natural substrate or by binding to the active site.
相似化合物的比较
Similar Compounds
(S)-2-Amino-3-(5-benzyl-1H-imidazol-4-YL)propanoic acid: Lacks the fluorine atom, which may affect its binding affinity and biological activity.
(S)-2-Amino-3-(5-(4-chlorobenzyl)-1H-imidazol-4-YL)propanoic acid: Contains a chlorine atom instead of fluorine, which can influence its chemical reactivity and pharmacokinetics.
Uniqueness
The presence of the fluorobenzyl group in (S)-2-Amino-3-(5-(4-fluorobenzyl)-1H-imidazol-4-YL)propanoic acid imparts unique properties, such as increased lipophilicity and potential for enhanced binding interactions with biological targets. This makes it a valuable compound for drug development and other scientific research applications.
属性
分子式 |
C13H14FN3O2 |
|---|---|
分子量 |
263.27 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-[5-[(4-fluorophenyl)methyl]-1H-imidazol-4-yl]propanoic acid |
InChI |
InChI=1S/C13H14FN3O2/c14-9-3-1-8(2-4-9)5-11-12(17-7-16-11)6-10(15)13(18)19/h1-4,7,10H,5-6,15H2,(H,16,17)(H,18,19)/t10-/m0/s1 |
InChI 键 |
JKTXDYWYTCAVEZ-JTQLQIEISA-N |
手性 SMILES |
C1=CC(=CC=C1CC2=C(N=CN2)C[C@@H](C(=O)O)N)F |
规范 SMILES |
C1=CC(=CC=C1CC2=C(N=CN2)CC(C(=O)O)N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


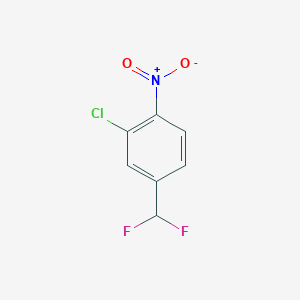
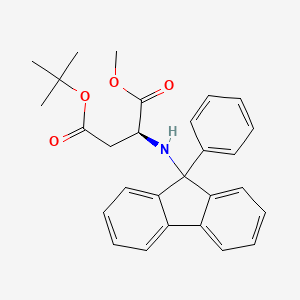
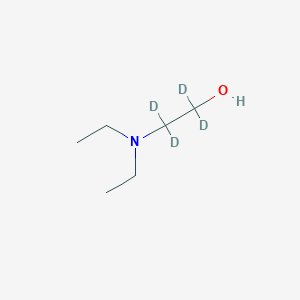
![N,N-Diethyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B14031886.png)
![2-(1-(3-Bromophenyl)-1h-benzo[d]imidazol-5-yl)propan-2-ol](/img/structure/B14031889.png)
![6-Nitro-2H-benzo[b][1,4]oxazine-3(4H)-thione](/img/structure/B14031894.png)
![(S)-1-(6-Fluoro-3-(pyridin-3-yl)imidazo[1,2-a]pyridin-2-yl)ethanamine](/img/structure/B14031900.png)
![3'H-4-Azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-B]pyridine] hydrochloride](/img/structure/B14031919.png)

![2-(7-fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)acetic acid](/img/structure/B14031941.png)

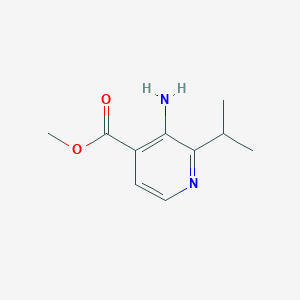
![4-(Methylthio)benzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B14031956.png)
